2-Pyrrolidinone, 1-(4-aminobutyl)-
Description
Significance of Pyrrolidinone Core Structures in Synthetic Chemistry
The pyrrolidinone ring is a privileged scaffold in synthetic chemistry due to its relative stability and the presence of multiple reactive sites. wikipedia.org The nitrogen atom can be readily substituted, and the carbonyl group and adjacent methylene (B1212753) groups can participate in various chemical transformations. wikipedia.org This structural motif is a key building block for the synthesis of more complex molecules, including a variety of pharmaceutical agents. wikipedia.orgchemicalbook.com The synthesis of the pyrrolidinone core itself can be achieved through several routes, a common industrial method being the reaction of gamma-butyrolactone (B3396035) with ammonia (B1221849) or primary amines. wikipedia.org
The reactivity of the lactam functionality within the pyrrolidinone core allows for ring-opening reactions, providing access to gamma-aminobutyric acid (GABA) derivatives, which are important neurotransmitters. Furthermore, the ability to introduce various substituents at different positions on the ring enables the fine-tuning of the molecule's physicochemical properties, such as solubility, polarity, and steric hindrance. This adaptability makes the pyrrolidinone scaffold a valuable tool for medicinal chemists and material scientists.
Role of N-Substituted Pyrrolidinone Derivatives in Academic Disciplines
N-substituted pyrrolidinone derivatives have garnered significant attention across a range of academic disciplines due to their diverse biological activities and applications. In medicinal chemistry, these compounds have been investigated for their potential as anticonvulsants, nootropics (cognitive enhancers), and anti-inflammatory agents. chemicalbook.com For instance, some N-substituted pyrrolidinones have been explored as inactivators of enzymes like monoamine oxidase B, which is a target for neurodegenerative diseases. beilstein-journals.orgnih.gov
The introduction of different functional groups onto the nitrogen atom can dramatically alter the biological profile of the parent pyrrolidinone. This modularity allows researchers to design and synthesize derivatives with specific therapeutic targets in mind. Beyond medicine, N-substituted pyrrolidinones find use as specialized solvents, in polymer chemistry, and as ligands in coordination chemistry. Their properties can be tailored for applications ranging from drug delivery systems to the development of new materials.
Chemical Profile of 2-Pyrrolidinone (B116388), 1-(4-aminobutyl)-
While extensive, peer-reviewed research specifically detailing the synthesis and applications of 2-Pyrrolidinone, 1-(4-aminobutyl)- is not widely available in public literature, we can infer its properties and potential areas of interest based on its structure and the known chemistry of related compounds.
The structure of 2-Pyrrolidinone, 1-(4-aminobutyl)- features a pyrrolidinone ring with a 4-aminobutyl group attached to the nitrogen atom. This combination of a polar lactam and a flexible, basic aminoalkyl chain suggests specific physicochemical characteristics.
Table 1: Physicochemical Properties of 2-Pyrrolidinone, 1-(4-aminobutyl)- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 2-Pyrrolidinone, 1-(4-aminobutyl)- | C8H16N2O | 156.23 | Data for the primary subject of this article. |
| 4-Amino-1-(4-aminobutyl)pyrrolidin-2-one | C8H17N3O | 171.24 | A structurally similar derivative with an additional amino group on the pyrrolidinone ring. nih.gov |
| 2-Pyrrolidinone | C4H7NO | 85.11 | The parent compound of the pyrrolidinone family. wikipedia.org |
| gamma-Butyrolactone | C4H6O2 | 86.09 | A common precursor for the synthesis of pyrrolidinones. wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Synthesis of N-Substituted Pyrrolidinones
The synthesis of N-substituted pyrrolidinones, such as 2-Pyrrolidinone, 1-(4-aminobutyl)-, is typically achieved through the reaction of gamma-butyrolactone with a primary amine. google.comgoogle.com In the case of the title compound, this would involve the reaction of gamma-butyrolactone with 1,4-diaminobutane.
The reaction is generally carried out at elevated temperatures and pressures. The process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to ring opening, followed by dehydration and subsequent ring closure to form the N-substituted pyrrolidinone.
Table 2: General Conditions for the Synthesis of N-Alkyl-Pyrrolidones from Gamma-Butyrolactone
| Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Phase | Reference |
| Gamma-Butyrolactone, Monoethylamine | None | 320 - 420 | 70 - 120 | Liquid | google.com |
| Gamma-Butyrolactone, Mixed Methylamines | None | 150 - 310 | 40 - 100 | Liquid | google.com |
| Gamma-Butyrolactone, Ammonia | Solid Magnesium Silicate (B1173343) | 250 - 290 | 0.4 - 1.4 | Vapor | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Potential Research Applications
Given the structural features of 2-Pyrrolidinone, 1-(4-aminobutyl)-, several areas of research could be of interest. The presence of a primary amine at the end of the butyl chain provides a site for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules. This could include the development of novel pharmaceutical agents, where the aminobutyl group could be modified to interact with specific biological targets.
The combination of the polar pyrrolidinone ring and the basic amino group may also impart interesting properties for applications in materials science, such as in the formation of coordination polymers or as a monomer in the synthesis of functional polyamides. The basicity of the terminal amine could also make it a candidate for use as a ligand in catalysis or as a scavenger for acidic gases. Further research would be needed to fully explore these potential applications.
Structure
3D Structure
Properties
CAS No. |
53653-64-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4-aminobutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7,9H2 |
InChI Key |
NJMVKNDAEBCSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidinone, 1 4 Aminobutyl
Precursor Synthesis and Functionalization of the 2-Pyrrolidinone (B116388) Scaffold
The synthesis of N-substituted 2-pyrrolidinones, such as 2-Pyrrolidinone, 1-(4-aminobutyl)-, begins with the construction of the fundamental 2-pyrrolidinone ring, also known as 2-pyrrolidone or γ-butyrolactam. wikipedia.orgatamanchemicals.com This five-membered lactam is a crucial industrial chemical and a building block for numerous more complex molecules. wikipedia.orgatamanchemicals.com
Conventional Industrial Synthesis: The predominant industrial method for producing 2-pyrrolidinone involves the reaction of aqueous gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849). wikipedia.orgatamanchemicals.com This process is typically carried out in the vapor phase within a tubular reactor packed with a solid magnesium silicate (B1173343) catalyst. wikipedia.org The reaction occurs at high temperatures (250–290 °C) and pressures (0.4–1.4 MPa), achieving product yields of 75–85%. wikipedia.orgatamanchemicals.com A liquid-phase variation of this method also exists, reacting GBL with liquid ammonia or aqueous ammonia at similar temperatures but higher pressures (8.0 to 16.0 MPa), which can achieve near-100% conversion of GBL with selectivities for 2-pyrrolidone exceeding 94%. chemicalbook.com
Alternative Chemical Syntheses: Several other chemical routes to 2-pyrrolidinone have been developed, though they are less common in large-scale industrial production. These include:
Hydrogenation and Amination: Starting from maleic anhydride (B1165640) or succinic acid, this process involves catalytic hydrogenation. chemicalbook.comgoogle.com
Reduction of Succinimide: Succinimide can be reduced to 2-pyrrolidinone via catalytic hydrogenation in the presence of ammonia and a metal catalyst like cobalt, nickel, or palladium. wikipedia.orggoogle.com
Carbonylation of Allylamine (B125299): This method introduces a carbonyl group into the allylamine structure. wikipedia.org
Hydrogenation of Succinonitrile: This route proceeds under hydrolytic conditions. wikipedia.org
Emerging Biocatalytic and Green Routes: In a move towards more environmentally friendly processes, research has focused on biocatalytic methods. A notable approach starts from the readily available amino acid, glutamic acid. researchgate.netresearchgate.net This involves a two-step enzymatic process: first, the decarboxylation of glutamate (B1630785) to form γ-aminobutyrate (GABA), followed by an enzyme-catalyzed cyclization (ring-closing dehydration) of GABA to yield 2-pyrrolidinone. researchgate.net This biological route avoids the harsh conditions and petrochemical-derived precursors of conventional methods, offering a potentially cheaper and more sustainable alternative. researchgate.net
Table 1: Comparison of 2-Pyrrolidinone Synthesis Routes
| Synthesis Route | Precursors | Key Conditions/Catalysts | Typical Yield | Phase |
|---|---|---|---|---|
| GBL Ammonolysis (Vapor) | Gamma-butyrolactone, Ammonia | 250–290 °C, 0.4–1.4 MPa, Magnesium silicate catalyst | 75–85% wikipedia.orgatamanchemicals.com | Vapor wikipedia.org |
| GBL Ammonolysis (Liquid) | Gamma-butyrolactone, Ammonia | 250–290 °C, 8.0–16.0 MPa | >94% Selectivity chemicalbook.com | Liquid chemicalbook.com |
| Succinimide Reduction | Succinimide, Hydrogen, Ammonia | 200-250 °C, 500-2000 psig, Co, Ni, Pd, or Pt catalyst | Good google.com | Liquid google.com |
| Biocatalytic | Glutamic Acid | Enzymatic (e.g., Glutamate decarboxylase, 2-pyrrolidone synthase) | Varies | Aqueous researchgate.net |
Once the 2-pyrrolidinone scaffold is obtained, the next step towards synthesizing compounds like 2-Pyrrolidinone, 1-(4-aminobutyl)- is the introduction of a substituent at the nitrogen atom (N-alkylation). The hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is relatively active and can be substituted through various reactions. chemicalbook.com
A common and direct strategy for N-alkylation involves reacting 2-pyrrolidinone with an alkyl halide in the presence of a base. chemicalbook.comresearchgate.net For the synthesis of N-aminoalkyl derivatives, this would typically involve an aminoalkyl halide. To prevent the amine from interfering with the reaction, it is often protected with a suitable protecting group. The reaction sequence would be:
Protection: A 4-halobutylamine is reacted with a protecting group (e.g., Boc, Cbz) to block the reactivity of the amino group.
N-Alkylation: The N-H of 2-pyrrolidinone is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an anion, which then acts as a nucleophile, attacking the protected 4-halobutyl-amine to form the N-substituted pyrrolidinone. researchgate.net
Deprotection: The protecting group is removed to reveal the primary amine, yielding the final N-aminoalkyl-2-pyrrolidinone.
Another powerful method for creating substituted pyrrolidinones is the Ugi four-component reaction (U-4CR). This one-pot reaction can be used in solid-phase synthesis starting from resin-bound glutamic acid to efficiently produce a library of N-substituted pyrrolidinones. nih.gov
Targeted Synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)-
The specific synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)- can be approached through several strategic pathways.
Direct aminobutylation involves the reaction of the 2-pyrrolidinone anion with a 4-aminobutylating agent. A practical approach involves using a bifunctional reagent where one end is the alkylating group and the other is a protected amine.
For example, 2-pyrrolidinone can be reacted with a 4-halobutylphthalimide. The phthalimide (B116566) group serves as a protected form of the primary amine. The alkylation is typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF. Following the successful N-alkylation, the phthalimide protecting group can be removed by hydrazinolysis (reacting with hydrazine) to yield the target compound, 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Multi-step syntheses offer flexibility and control in constructing the target molecule. youtube.com
Convergent Synthesis: A convergent approach would involve preparing two key fragments separately and then combining them in a final step. For instance:
Fragment A: 2-Pyrrolidinone.
Fragment B: A suitable four-carbon chain with a protected amino group and a leaving group, such as N-(4-bromobutyl)phthalimide or tert-butyl (4-bromobutyl)carbamate. The final step would be the N-alkylation of 2-pyrrolidinone (Fragment A) with Fragment B, followed by deprotection.
Divergent Synthesis: A divergent strategy starts from a common intermediate that can be modified to create a range of related compounds. A multi-step sequence starting from glutamic acid is an example. nih.govnih.gov A general approach for 1,4-disubstituted 2-pyrrolidinones has been described that could be adapted for this synthesis. nih.gov Another potential multi-step route involves starting with N-benzyl-2-pyrrolidone, which can be further functionalized. While a specific synthesis for a 2-aminomethyl derivative has been detailed, the principles could be adapted. google.com This involves activating the 2-position, adding a functional group, and then reducing it, showcasing the versatility of multi-step pathways. google.com
Table 2: Illustrative Multi-Step Synthesis Strategy
| Step | Reaction | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | N-Alkylation | 2-Pyrrolidinone, 1-Bromo-4-chlorobutane | Base (e.g., NaH), Solvent (e.g., THF) | 1-(4-chlorobutyl)pyrrolidin-2-one |
| 2 | Azide Substitution | 1-(4-chlorobutyl)pyrrolidin-2-one | Sodium Azide (NaN₃) | 1-(4-azidobutyl)pyrrolidin-2-one |
| 3 | Reduction | 1-(4-azidobutyl)pyrrolidin-2-one | Reducing agent (e.g., H₂, Pd/C or LiAlH₄) | 2-Pyrrolidinone, 1-(4-aminobutyl)- |
Sustainable Synthesis Considerations in Pyrrolidinone Chemistry
The principles of green chemistry are increasingly influencing the synthesis of pyrrolidinones and their derivatives. researchgate.netrsc.org Key considerations include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Multi-component reactions, like the Ugi reaction, are highly atom-economical. nih.govresearchgate.net
Use of Renewable Feedstocks: Shifting from petrochemical-based precursors like GBL to bio-based materials such as glutamic acid or levulinic acid represents a significant step towards sustainability. researchgate.netresearchgate.net
Catalyst and Solvent Choice: There is a drive to replace hazardous reagents and solvents. This includes using biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused. researchgate.netresearchgate.net Research into solvent-free reaction conditions, such as grinding reactants together at room temperature, has shown promise for synthesizing pyrrolidinone analogs with high yields and short reaction times. researchgate.net Furthermore, developing syntheses in greener solvents like ethanol-water mixtures or recoverable solvents like N-octyl pyrrolidone (NOP) is an active area of research. rsc.orgrsc.org
By integrating these green chemistry principles, the synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)- and other valuable pyrrolidinone derivatives can become more efficient, cost-effective, and environmentally benign. researchgate.netacs.org
Biotechnological and Enzymatic Synthesis Pathways for Pyrrolidinone Derivatives
The use of biological systems and enzymes offers a powerful and sustainable alternative to traditional chemical synthesis for producing pyrrolidinone derivatives. These methods leverage the high selectivity and efficiency of biocatalysts to create complex molecules under mild reaction conditions.
A prominent biotechnological approach involves the use of naturally occurring chiral building blocks. (S)-Pyroglutamic acid, a derivative of glutamic acid often produced via fermentation, is a widely used natural synthon for creating optically active 2-pyrrolidinones. rsc.orgwikipedia.org Its inherent chirality and differentiated carbonyl groups allow for extensive and stereocontrolled derivatization to yield a variety of complex pyrrolidinone structures. rsc.orgrsc.org
Direct enzymatic synthesis of the pyrrolidinone ring is an area of active development. Researchers have successfully engineered a three-enzyme cascade in Escherichia coli to produce 2-pyrrolidone from L-glutamate. nih.gov This pathway achieved a high conversion rate of 95.2% and a productivity of 0.69 g/L/h by optimizing the involved enzymes, including a carnitine-CoA ligase. nih.gov Another approach uses microorganisms with glutamic acid decarboxylase as whole-cell catalysts to convert glutamic acid into 4-aminobutyric acid (GABA), which is then cyclized to 2-pyrrolidone. researchgate.netgoogle.com
Specific enzymes are also employed for targeted transformations. Laccase from Myceliophthora thermophila has been used to catalyze the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones from catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, achieving yields between 42-91%. nih.gov Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens, are versatile biocatalysts used for the ring-opening polymerization of lactams and the enantiomer-selective acylation of related alcohols, demonstrating their utility in creating and modifying molecules with a lactam core. nih.govresearchgate.netresearchgate.net
| Biocatalyst/System | Substrate(s) | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Engineered E. coli (Three-enzyme cascade) | L-Glutamate | 2-Pyrrolidone | Achieved 95.2% molar conversion with a productivity of 0.69 g/L/h. | nih.gov |
| Laccase (from Myceliophthora thermophila) | Catechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | Stereoselective synthesis with yields ranging from 42-91%. | nih.gov |
| Whole-cell catalyst (with glutamic acid decarboxylase) | Glutamic Acid | 2-Pyrrolidone (via GABA intermediate) | Provides a biosynthetic route from a common amino acid. | researchgate.netgoogle.com |
| Lipase (e.g., CAL-B) | β-Lactam, ε-Caprolactone | Poly(ester-amide) copolymers | Catalyzes ring-opening copolymerization. | nih.govnih.gov |
| Natural Synthon | (S)-Pyroglutamic Acid | Optically Active 2-Pyrrolidinones | Serves as a chiral starting material for complex derivatives. | rsc.orgrsc.org |
Catalytic and Environmentally Benign Reaction Conditions
In alignment with the principles of green chemistry, significant efforts have been made to develop synthetic routes to pyrrolidinones that are both efficient and environmentally friendly. These methods focus on reducing waste, avoiding hazardous materials, and minimizing energy consumption.
One successful strategy involves the use of alternative energy sources to accelerate reactions. Ultrasound-assisted organic synthesis has emerged as a clean and fast technique for producing pyrrolidinone derivatives. rsc.orgnih.gov For instance, a one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones was achieved with excellent yields using citric acid as a benign catalyst in an ethanol (B145695) solvent under ultrasound irradiation. rsc.orgresearchgate.net This method features a clean reaction profile, easy workup, and short reaction times. rsc.org Similarly, microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, often from hours or days to minutes, while improving yields and minimizing solvent use. mdpi.comlew.ronih.gov It has been effectively used for N-alkylation and the construction of various pyrrolidine-fused heterocyclic systems. mdpi.comnih.gov
Another key green approach is the elimination of catalysts and solvents. An efficient synthesis of novel polysubstituted 2-pyrrolidinones was developed using a multicomponent reaction of primary amines, alkyl acetoacetates, and maleic anhydride under catalyst- and solvent-free conditions at room temperature. nih.govresearchgate.net The reaction, which proceeds via simple grinding, is completed in under 25 minutes with yields ranging from 68–94%. nih.gov A similar catalyst- and solvent-free methodology for the reductive amination of levulinic acid to form N-substituted pyrrolidones has also been reported. nih.gov
The choice of solvent is critical for environmentally benign synthesis. The use of water or mixtures of ethanol and water has been shown to be effective for the synthesis of various pyrrolidine (B122466) derivatives. researchgate.netvjs.ac.vn A one-pot, three-component domino reaction to produce novel polycyclic pyrrolidine-fused spirooxindoles proceeded with high yields at room temperature in an ethanol-water mixture without any catalyst. researchgate.net Metal-free catalytic systems are also gaining prominence. N-heterocyclic carbenes (NHCs) have been used to catalyze radical tandem cyclizations to construct highly functionalized 2-pyrrolidinones in up to 94% yield, avoiding the need for transition metals. acs.org
| Methodology | Catalyst/Conditions | Reactants/Starting Materials | Yield | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis | Citric Acid / Ethanol | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Excellent yields | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Base (K₂CO₃) / DMF | Chlorin, 2-Bromoethaminium bromide | 68% | mdpi.com |
| Catalyst/Solvent-Free Grinding | Room Temperature | Primary amines, Alkyl acetoacetates, Maleic anhydride | 68-94% | nih.govresearchgate.net |
| Catalyst-Free Domino Reaction | Ethanol/Water | (E)-3-(2-nitrovinyl)-indoles, Isatins, α-Amino acids | High yields | researchgate.net |
| Metal-Free Catalysis | N-Heterocyclic Carbene (NHC) | Enals, α-Chloro-β-keto amides | Up to 94% | acs.org |
| Reductive Amination | HBpin (reducing agent) / Solvent-free | Levulinic acid, Anilines | Not specified | nih.gov |
Chemical Reactivity and Transformation Studies of 2 Pyrrolidinone, 1 4 Aminobutyl
Reactivity of the Pyrrolidinone Lactam Ring System
The five-membered lactam ring of 2-pyrrolidinone (B116388) is a stable structure, but it is susceptible to reactions that target the amide bond, particularly the carbonyl group.
Ring-Opening Reactions and Hydrolytic Pathways
The lactam ring of 2-pyrrolidinone and its derivatives can be opened through hydrolysis, a reaction that is typically catalyzed by strong acids or bases. chemicalbook.com In an aqueous solution with a strong acid or base, the amide bond of the 2-pyrrolidinone ring is cleaved to yield γ-aminobutyric acid (GABA). chemicalbook.com For 2-Pyrrolidinone, 1-(4-aminobutyl)-, this hydrolytic cleavage would result in the formation of 4-(4-aminobutylamino)butanoic acid.
Under basic conditions, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon 4. chemicalbook.com This reaction is initiated by a base that abstracts the proton from the nitrogen atom, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of another monomer. While this is a known reaction for the parent 2-pyrrolidone, the presence of the N-substituent in 2-Pyrrolidinone, 1-(4-aminobutyl)- would influence the polymerization potential.
| Reaction Type | Reagents/Conditions | Product(s) |
| Acid/Base Hydrolysis | Strong acid or base in aqueous solution | 4-(4-aminobutylamino)butanoic acid |
| Anionic Polymerization | Strong base | Potential for oligomerization/polymerization |
Carbonyl Group Functionalization and Derivatization
The carbonyl group of the pyrrolidinone ring is a key site for functionalization. One of the common reactions is the reduction of the carbonyl group. For instance, the carbonyl group of 2-pyrrolidone can be hydrogenated to yield pyrrolidine (B122466) in the presence of a cobalt catalyst at high temperatures. chemicalbook.com Applying this to 2-Pyrrolidinone, 1-(4-aminobutyl)-, reduction would yield 1-(4-aminobutyl)pyrrolidine.
Additionally, the carbonyl group can undergo addition reactions. For example, 2-pyrrolidone reacts with aldehydes to form N-hydroxyalkyl pyrrolidones. chemicalbook.com The reactivity of the carbonyl group is a focal point for creating diverse derivatives of this compound.
| Reaction Type | Reagents/Conditions | Product(s) |
| Reduction | Cobalt catalyst, high temperature | 1-(4-aminobutyl)pyrrolidine |
| Addition | Aldehydes | N-hydroxyalkyl-1-(4-aminobutyl)pyrrolidinone derivatives |
Reactivity of the 4-Aminobutyl Side Chain
The primary amine of the 4-aminobutyl side chain is a highly reactive nucleophilic center, allowing for a wide array of derivatization and conjugation reactions.
Amine-Based Derivatization and Conjugation Reactions
The primary amine group can readily undergo reactions common to amines, such as acylation, alkylation, and sulfonylation. These reactions are fundamental in chemical synthesis and are also analogous to Phase II biotransformation pathways in metabolic processes. nih.gov Common derivatization reactions include:
Acetylation: Reaction with acetylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide.
Methylation: Can occur to form the corresponding secondary, tertiary, or even quaternary amine derivatives. nih.gov
Glucuronidation: A common metabolic conjugation reaction where a glucuronic acid moiety is attached to the amine. nih.gov
Sulfation: Conjugation with a sulfonate group. nih.gov
Conjugation with amino acids: The amine can form amide bonds with the carboxylic acid groups of amino acids. nih.gov
Derivatization methods are often employed in analytical chemistry to enhance the detection of molecules like 2-Pyrrolidinone, 1-(4-aminobutyl)- in various matrices. mdpi.com
| Reaction Type | Reagents/Conditions | Product Type |
| Acetylation | Acetic anhydride, acetyl chloride | N-(4-(2-oxopyrrolidin-1-yl)butyl)acetamide |
| Alkylation | Alkyl halides | Secondary, tertiary, or quaternary amine derivatives |
| Sulfonylation | Sulfonyl chlorides | N-(4-(2-oxopyrrolidin-1-yl)butyl)sulfonamide |
| Conjugation | Activated acids, isocyanates, etc. | Various amide, urea, and thiourea (B124793) derivatives |
Electrophilic and Nucleophilic Substitution on the Alkyl Chain
The reactivity of the alkyl chain itself is generally lower than that of the lactam and amine functionalities. However, under specific conditions, it can participate in substitution reactions. The positions on the alkyl chain adjacent to the nitrogen atoms are the most likely sites for reaction.
While direct nucleophilic substitution on an unsubstituted alkyl chain is unlikely, functionalization of the chain, for example through hydroxylation or halogenation, would create sites for subsequent nucleophilic attack. Electrophilic substitution is also not a common pathway for a simple alkyl chain unless activated by adjacent functional groups.
Intramolecular Cyclization and Rearrangement Pathways of the Compound
The bifunctional nature of 2-Pyrrolidinone, 1-(4-aminobutyl)- allows for the possibility of intramolecular reactions, leading to cyclized products or rearranged structures. One potential intramolecular reaction could involve the terminal amine of the side chain attacking the carbonyl carbon of the lactam ring, which could lead to a transamidation reaction under forcing conditions, potentially resulting in a larger ring system.
Studies on related N-substituted pyrrolidinones have shown that rearrangements can be induced. For instance, N-(p-toluenesulfonyloxy)-2-pyrrolidinone has been shown to undergo a base-induced rearrangement to 3-(p-toluenesulfonyloxy)-2-pyrrolidinone. clockss.org This suggests that with appropriate activation, the 1-(4-aminobutyl) derivative could potentially undergo analogous rearrangements.
Elucidation of Reaction Mechanisms via Kinetic and Mechanistic Studies
The elucidation of reaction mechanisms involving 2-Pyrrolidinone, 1-(4-aminobutyl)- is primarily achieved through a combination of kinetic experiments and computational modeling. While specific kinetic data for this exact molecule is not extensively available in public literature, mechanistic pathways can be inferred from studies on analogous compounds, particularly focusing on the reactivity of the N-substituted pyrrolidinone ring and the primary aminobutyl group.
The reactivity of the 2-pyrrolidinone moiety is influenced by the nature of the substituent on the nitrogen atom. In the case of 2-Pyrrolidinone, 1-(4-aminobutyl)-, the molecule possesses two key reactive sites: the secondary amine within the pyrrolidinone ring (a lactam) and the primary amine at the terminus of the butyl chain. The interplay of these functional groups dictates the compound's behavior in chemical transformations.
Theoretical studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving pyrrolidinone derivatives. These computational approaches allow for the determination of transition state geometries, activation energies, and reaction enthalpies, providing a detailed picture of the likely mechanistic pathways. For instance, studies on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide have utilized DFT to explore different reaction paths and identify the rate-determining steps. researchgate.net
Nucleophilic Reactivity of the Amine Groups
The primary amine of the 4-aminobutyl substituent is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation. The mechanism of these reactions typically follows established pathways for primary amines. For example, alkylation with an alkyl halide is expected to proceed via an S\textsubscript{N}2 mechanism. libretexts.orgyoutube.com
Kinetic studies of amine alkylation often reveal a challenge in achieving monoalkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway" reactivity is a key consideration in synthetic applications. masterorganicchemistry.com
The lactam nitrogen within the pyrrolidinone ring also possesses nucleophilic character, although it is generally less reactive than the primary amine due to the delocalization of the lone pair of electrons into the adjacent carbonyl group. However, under basic conditions, the lactam proton can be abstracted, generating a highly nucleophilic anion that can participate in substitution reactions. chemicalbook.com
Computational Insights into Reaction Barriers
Computational studies on related pyrrolidinone systems provide valuable data on the energetics of various reaction steps. While not specific to 2-Pyrrolidinone, 1-(4-aminobutyl)-, these findings offer a quantitative basis for understanding its potential reactivity. For example, the synthesis of pyrrolidinedione derivatives has been studied computationally, revealing the energy barriers for key steps like Michael addition and cyclization. rsc.org
The following table presents theoretical activation and reaction energies for steps in the synthesis of pyrrolidinedione derivatives, which share the core pyrrolidinone structure. These values illustrate the energy landscape of transformations involving this heterocyclic system.
| Reaction Step | Calculated Activation Energy (kJ mol⁻¹) | Calculated Reaction Energy (kJ mol⁻¹) |
| Deprotonated Nitromethane Addition | 21.7 | - |
| Proton Transfer | 197.8 | - |
| Oxygen Atom Migration | 142.4 | - |
| Tautomerization | 178.4 | - |
| Cyclization | 11.9 | - |
| Data sourced from computational studies on the synthesis of pyrrolidinedione derivatives. rsc.org |
This data highlights that while some steps, like cyclization, have very low energy barriers, others, such as proton transfer, are significantly more demanding energetically. rsc.org
Similarly, computational investigations into the reaction of N-methyl-2-pyrrolidinone with CS₂ have determined the activation energies for different proposed pathways, helping to discern the most likely mechanism. researchgate.net
| Reaction Pathway | Temperature (K) | Calculated Activation Energy (kJ mol⁻¹) | Calculated Rate Constant (m³·mol⁻¹·s⁻¹) |
| Path 1 | 298 | 604.740 | 1.90 x 10⁻¹⁰⁵ |
| Path 2 | 298 | 598.101 | 3.81 x 10⁻¹⁰⁴ |
| Path 1 | 500 | 607.665 | 4.33 x 10⁻⁶⁶ |
| Path 2 | 500 | 601.055 | 4.70 x 10⁻⁶⁰ |
| Data from a DFT study on the reaction of N-methyl-2-pyrrolidinone with CS₂. researchgate.net |
These theoretical calculations, while not directly on 2-Pyrrolidinone, 1-(4-aminobutyl)-, provide a framework for predicting its chemical behavior and for designing experiments to probe its reaction mechanisms. The combination of the nucleophilic primary amine and the reactive lactam moiety suggests a rich and complex chemical reactivity profile that can be further elucidated through targeted kinetic and mechanistic investigations.
Advanced Spectroscopic and Structural Characterization of 2 Pyrrolidinone, 1 4 Aminobutyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through a suite of 1D and 2D experiments, it is possible to assign every proton and carbon atom in the structure of 2-Pyrrolidinone (B116388), 1-(4-aminobutyl)-.
One-dimensional NMR provides information on the chemical environment of individual nuclei. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal reveal the type of proton, the number of protons of that type, and the number of adjacent protons, respectively. In ¹³C NMR, the chemical shift indicates the electronic environment of each carbon atom.
The structure of 2-Pyrrolidinone, 1-(4-aminobutyl)- contains several distinct proton and carbon environments. The pyrrolidinone ring itself is a well-characterized moiety. hmdb.canih.gov The attachment of the 4-aminobutyl group at the nitrogen atom introduces four additional methylene (B1212753) (CH₂) groups and a terminal amino (NH₂) group, each with characteristic chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyrrolidinone, 1-(4-aminobutyl)- Data are estimated based on typical values for similar structural motifs.
| Atom Position | Proton Label | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrolidinone Ring | H-3 | ~2.05 | Multiplet |
| H-4 | ~2.30 | Triplet | |
| H-5 | ~3.40 | Triplet | |
| Aminobutyl Chain | H-1' | ~3.25 | Triplet |
| H-2' | ~1.50 | Multiplet | |
| H-3' | ~1.45 | Multiplet | |
| H-4' | ~2.70 | Triplet | |
| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyrrolidinone, 1-(4-aminobutyl)- Data are estimated based on typical values for similar structural motifs. rsc.orgchemicalbook.comchemicalbook.com
| Atom Position | Carbon Label | Predicted Chemical Shift (ppm) |
| Pyrrolidinone Ring | C-2 (C=O) | ~175.0 |
| C-3 | ~31.0 | |
| C-4 | ~18.0 | |
| C-5 | ~46.0 | |
| Aminobutyl Chain | C-1' | ~48.0 |
| C-2' | ~27.0 | |
| C-3' | ~25.0 | |
| C-4' | ~42.0 |
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Pyrrolidinone, 1-(4-aminobutyl)-, a COSY spectrum would show correlations between H-3/H-4 and H-4/H-5 within the pyrrolidinone ring. Crucially, it would also map the connectivity along the entire aminobutyl chain, showing cross-peaks between H-1'/H-2', H-2'/H-3', and H-3'/H-4'. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comemerypharma.com This technique allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~3.25 ppm (H-1') would show a cross-peak to the carbon signal at ~48.0 ppm (C-1'), confirming their direct connection.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JHC and ³JHC). youtube.comemerypharma.com This is particularly powerful for identifying quaternary carbons (like C-2) and for linking different parts of the molecule. Key HMBC correlations for this structure would include:
Correlations from the H-1' and H-5 protons to the amide carbonyl carbon (C-2), confirming the connection of the butyl chain and the ring to the C=O group.
Correlations from the H-1' protons to C-5, linking the side chain to the ring via the nitrogen atom.
Correlations from H-4' protons to C-3', confirming the end of the carbon chain.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The spectrum provides a "fingerprint" of the molecule's functional groups. thermofisher.com For 2-Pyrrolidinone, 1-(4-aminobutyl)-, the key functional groups are the tertiary amide (lactam) within the five-membered ring and the primary amine at the end of the butyl chain.
Table 3: Characteristic FT-IR Absorption Bands for 2-Pyrrolidinone, 1-(4-aminobutyl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 | Medium (two bands) |
| C-H Stretch | Alkyl (CH₂) | 2850-2960 | Medium to Strong |
| C=O Stretch | Amide (Lactam) | 1670-1700 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590-1650 | Medium to Strong |
| C-N Stretch | Amine/Amide | 1000-1250 | Medium |
The most prominent peak is expected to be the strong C=O stretch of the lactam ring. The presence of the primary amine would be confirmed by the characteristic pair of N-H stretching bands and the N-H bending vibration. researchgate.net
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is often more sensitive to non-polar and symmetrical bonds. For 2-Pyrrolidinone, 1-(4-aminobutyl)-, a Raman spectrum would also show the characteristic C=O and C-N stretching frequencies. It can be particularly useful for observing the C-C bond vibrations within the alkyl chain, which may be weak in the IR spectrum. Spectral data for similar compounds like 1-(2-Aminoethyl)pyrrolidine can provide a reference for expected Raman shifts. chemicalbook.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. nist.gov
The molecular formula for 2-Pyrrolidinone, 1-(4-aminobutyl)- is C₈H₁₆N₂O.
Molecular Weight: 156.23 g/mol
In an electron ionization (EI) mass spectrum, the parent molecule would form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular mass. For this compound, the molecular ion peak would appear at m/z = 156 .
The molecule is expected to fragment in predictable ways, primarily at the bonds adjacent to the nitrogen atoms (alpha-cleavage) and through cleavage of the pyrrolidinone ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Pyrrolidinone, 1-(4-aminobutyl)-
| m/z | Proposed Fragment Ion | Formation Pathway |
| 156 | [C₈H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [M - CH₂NH₂]⁺ | Loss of the terminal aminomethylene radical |
| 98 | [C₅H₈NO]⁺ | Cleavage of the butyl chain at the C1'-C2' bond |
| 85 | [C₄H₇NO]⁺˙ | 2-Pyrrolidinone cation radical (from cleavage at N-C1') |
| 84 | [C₅H₈N]⁺ | Fragment from the pyrrolidinone ring |
| 70 | [C₄H₈N]⁺ | Butylamino fragment |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (from cleavage at C3'-C4') |
The fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound. The presence of a fragment at m/z 85 would strongly suggest the 2-pyrrolidinone substructure, while fragments like m/z 30 would indicate the terminal primary amine. nist.gov The fragmentation of the related 1-butyl-2-pyrrolidinone shows a base peak from cleavage of the butyl chain, a pattern also expected here. nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like 2-Pyrrolidinone, 1-(4-aminobutyl)-. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase for mass analysis.
Under typical positive ion ESI-MS conditions, 2-Pyrrolidinone, 1-(4-aminobutyl)- is expected to be readily protonated at the primary amine of the aminobutyl substituent, and potentially at the amide nitrogen or oxygen, to yield a prominent pseudomolecular ion [M+H]⁺. The presence of two basic nitrogen atoms increases the likelihood of observing this ion with high intensity.
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion and its fragments, which is crucial for determining the elemental composition of the molecule. For 2-Pyrrolidinone, 1-(4-aminobutyl)-, with a molecular formula of C₈H₁₆N₂O, the theoretical exact mass of the protonated molecule [C₈H₁₇N₂O]⁺ can be calculated with high precision.
Table 1: Predicted HRMS Data for [M+H]⁺ of 2-Pyrrolidinone, 1-(4-aminobutyl)-
| Ion Formula | Theoretical m/z |
| [C₈H₁₇N₂O]⁺ | 157.1335 |
The fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Key fragmentation pathways for amides and amines often involve α-cleavage (cleavage of the bond adjacent to the heteroatom) and McLafferty rearrangements. For 2-Pyrrolidinone, 1-(4-aminobutyl)-, characteristic fragment ions would be expected from the cleavage of the butyl chain and the pyrrolidinone ring. The electron-donating nitrogen atom in the butyl chain can induce α-cleavage, leading to the formation of specific immonium ions.
Table 2: Plausible ESI-MS/MS Fragment Ions of 2-Pyrrolidinone, 1-(4-aminobutyl)-
| Proposed Fragment | m/z (monoisotopic) | Description |
| [C₄H₈NO]⁺ | 86.0600 | Pyrrolidinone ring fragment |
| [C₄H₁₀N]⁺ | 72.0808 | Fragment from aminobutyl chain via α-cleavage |
| [C₈H₁₄N]⁺ | 124.1121 | Loss of H₂O and NH₃ |
The observation of these and other fragment ions in the MS/MS spectrum would allow for the unambiguous confirmation of the compound's structure.
X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)
While obtaining a single crystal of 2-Pyrrolidinone, 1-(4-aminobutyl)- suitable for X-ray diffraction may be challenging due to its flexibility and potential for hygroscopicity, the formation of crystalline derivatives offers a viable path to elucidating its three-dimensional structure in the solid state. The synthesis of derivatives, such as salts with suitable acids (e.g., hydrochloride or tartrate) or cocrystals, can enhance the probability of obtaining high-quality crystals.
X-ray crystallography provides definitive information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For a derivative of 2-Pyrrolidinone, 1-(4-aminobutyl)-, the analysis would reveal the precise geometry of the pyrrolidinone ring, which is expected to be nearly planar, and the conformation of the flexible aminobutyl side chain.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of a Derivative
| Structural Parameter | Expected Information |
| Bond Lengths | Precise C-C, C-N, C=O bond distances |
| Bond Angles | Angles defining the geometry of the pyrrolidinone ring and the butyl chain |
| Torsion Angles | Conformation of the aminobutyl side chain relative to the pyrrolidinone ring |
| Hydrogen Bonding | Identification of donor-acceptor pairs and their geometric parameters |
| Crystal Packing | Arrangement of molecules in the unit cell and supramolecular architecture |
Computational and Theoretical Chemistry Investigations of 2 Pyrrolidinone, 1 4 Aminobutyl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the aminobutyl side chain and the pyrrolidinone ring in 2-Pyrrolidinone (B116388), 1-(4-aminobutyl)- makes conformational analysis a key area of investigation. Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of this molecule over time. By simulating the motion of atoms and molecules, MD provides a dynamic picture of how 2-Pyrrolidinone, 1-(4-aminobutyl)- behaves in different environments, such as in solution. These simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can reveal how 2-Pyrrolidinone, 1-(4-aminobutyl)- interacts with other molecules, including solvents and biological macromolecules. This information is critical for understanding its behavior in complex systems. The simulations can quantify the strength and nature of these interactions, such as hydrogen bonding and van der Waals forces.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of 2-Pyrrolidinone, 1-(4-aminobutyl)- requires the exploration of potential reaction pathways. Computational methods can be used to model these pathways and identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.
By mapping out the potential energy surface for a given reaction, researchers can predict the most likely reaction mechanisms. This type of analysis is crucial for understanding how 2-Pyrrolidinone, 1-(4-aminobutyl)- might be synthesized or how it might degrade under certain conditions. These computational studies can guide experimental work by suggesting the most promising reaction conditions.
Spectroscopic Property Prediction and Experimental Data Validation
Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. Theoretical calculations can predict various spectroscopic properties of 2-Pyrrolidinone, 1-(4-aminobutyl)-, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and to assign specific spectral features to particular vibrational modes or chemical environments within the molecule.
Q & A
Advanced Research Question
- Structural Elucidation : NMR (¹H/¹³C) to confirm substitution patterns and purity. For example, the lactam carbonyl typically appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₁₄N₂O; calc. 154.26 g/mol) and detect impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for storage and handling .
How do structural modifications of 2-pyrrolidinone derivatives influence bioactivity?
Advanced Research Question
Substituents like the 4-aminobutyl group enhance interactions with biological targets. For example:
- Amino Groups : Increase water solubility and enable hydrogen bonding with receptors (e.g., opioid receptors ).
- Alkyl Chains : Modulate lipophilicity, affecting blood-brain barrier penetration. Comparative studies using analogues (e.g., 1-cyclopropylmethyl derivatives ) can clarify structure-activity relationships.
What computational methods support the study of 1-(4-aminobutyl)-2-pyrrolidinone’s reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Predict reaction pathways for synthesis optimization (e.g., transition states in alkylation reactions).
- Molecular Docking : Simulate binding affinities with opioid receptors using software like AutoDock Vina .
- Solubility Parameters : COSMO-RS calculations to screen solvent systems for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
